

Spectroscopic Profile of 5-Aminohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminohexanoic acid

Cat. No.: B1606480

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Aminohexanoic acid**, a molecule of interest in various scientific and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.

Spectroscopic Data Summary

The spectroscopic data for **5-Aminohexanoic acid** is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Note: The following ¹H NMR data is predicted based on standard chemical shift values and data from structurally similar compounds, as direct experimental data for **5-Aminohexanoic acid** was not readily available in the referenced databases.

Protons	Chemical Shift (ppm) Range	Multiplicity
H-6 (CH ₃)	1.1 - 1.3	Doublet
H-3, H-4 (-CH ₂ -)	1.4 - 1.7	Multiplet
H-2 (-CH ₂ -C=O)	2.2 - 2.4	Triplet
H-5 (-CH-)	2.9 - 3.2	Multiplet
-NH ₂	1.5 - 3.0 (broad)	Singlet
-COOH	10.0 - 12.0 (broad)	Singlet

¹³C NMR (Carbon-13 NMR) Data

Note: The following ¹³C NMR data is based on data for the structurally similar 6-Aminohexanoic acid from the Biological Magnetic Resonance Bank (BMRB) and predicted values, as direct, experimentally verified data for **5-Aminohexanoic acid** was not explicitly available in a tabular format in the searched resources.

Carbon Atom	Chemical Shift (ppm)
C6 (CH ₃)	~22
C3	~25
C4	~36
C2	~34
C5 (CH)	~49
C1 (C=O)	~179

Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for **5-Aminohexanoic acid**, based on the functional groups present and data for similar amino acids.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300 - 2500 (broad)	O-H Stretch	Carboxylic Acid
3400 - 3250 (medium)	N-H Stretch	Primary Amine
3000 - 2850 (medium)	C-H Stretch	Alkane
~1710 (strong)	C=O Stretch	Carboxylic Acid
1650 - 1580 (medium)	N-H Bend	Primary Amine
1470 - 1450 (medium)	C-H Bend	Alkane
1320 - 1000 (strong)	C-O Stretch	Carboxylic Acid
1250 - 1020 (medium)	C-N Stretch	Aliphatic Amine
950 - 910 (medium)	O-H Bend	Carboxylic Acid

Mass Spectrometry (MS)

The mass spectrum of **5-Aminohexanoic acid** is characterized by a molecular ion peak and several key fragment ions. The data presented below is from the NIST Mass Spectrometry Data Center.[\[1\]](#)

m/z	Relative Intensity (%)	Possible Fragment
131	~5	[M] ⁺ (Molecular Ion)
114	~10	[M - NH ₃] ⁺
86	~30	[M - COOH] ⁺
72	~40	[CH(NH ₂)CH ₂ CH ₂] ⁺
58	~100	[CH ₃ CH=NH ₂] ⁺ (Base Peak)
45	~50	[COOH] ⁺
41	~60	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound like **5-Aminohexanoic acid** and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **5-Aminohexanoic acid** for structural elucidation.

Materials and Equipment:

- **5-Aminohexanoic acid** sample
- Deuterated solvent (e.g., D_2O , DMSO-d_6)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 300-500 MHz)
- Pipettes and vials

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Aminohexanoic acid** in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; D_2O is often used for amino acids, but this will result in the exchange of labile protons (e.g., $-\text{NH}_2$ and $-\text{COOH}$), making them invisible in the ^1H NMR spectrum. To observe these protons, a solvent like DMSO-d_6 can be used.
- Sample Transfer: Transfer the solution to an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Shimming: Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.
- ^1H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a $30-45^\circ$ pulse, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
 - A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of **5-Aminohexanoic acid** to identify its functional groups.

Materials and Equipment:

- **5-Aminohexanoic acid** sample (solid)
- Fourier Transform Infrared (FTIR) spectrometer
- Attenuated Total Reflectance (ATR) accessory, or KBr press and pellet die
- Mortar and pestle
- Spatula

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **5-Aminohexanoic acid** sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm^{-1} .
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Procedure (using KBr pellet):

- Sample Preparation: Grind a small amount (1-2 mg) of **5-Aminohexanoic acid** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of **5-Aminohexanoic acid** to determine its molecular weight and fragmentation pattern.

Materials and Equipment:

- **5-Aminohexanoic acid** sample

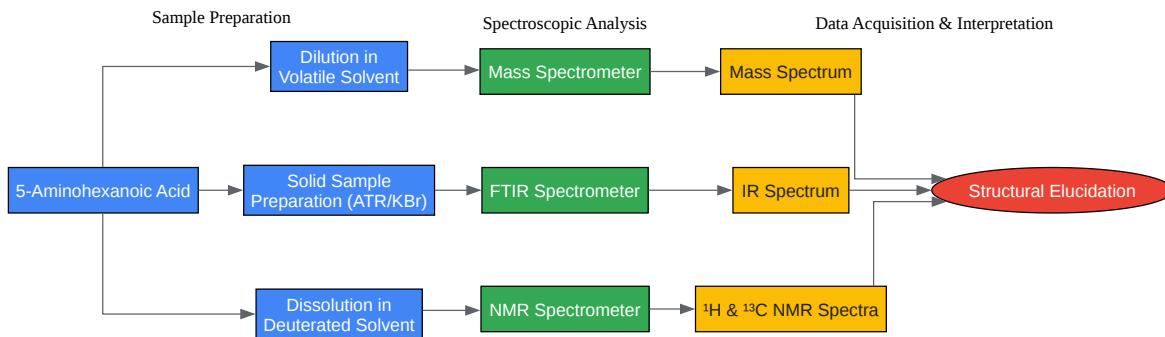
- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI)
- Solvent for sample introduction (e.g., methanol, acetonitrile/water mixture for ESI)
- Syringe pump or autosampler

Procedure (using ESI-MS):

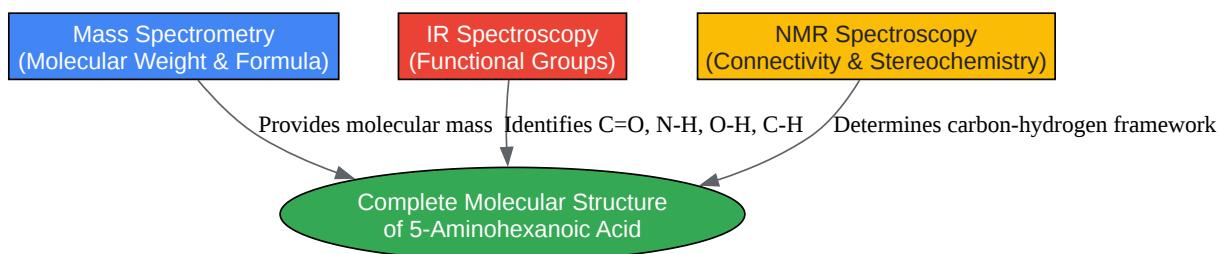
- Sample Preparation: Prepare a dilute solution of **5-Aminohexanoic acid** (e.g., 1-10 μ g/mL) in a suitable solvent mixture, often with the addition of a small amount of acid (e.g., formic acid) to promote protonation.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- Instrument Parameters: Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable ion spray.
- Mass Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule $[M+H]^+$. The mass range should be set to scan beyond the expected molecular weight of the compound (131.17 g/mol).
- Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Select the precursor ion ($[M+H]^+$) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and analyze the resulting fragment ions in the second mass analyzer.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow of spectroscopic analysis and the relationship between the different techniques.

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Caption: General workflow for the spectroscopic analysis of **5-Aminohexanoic acid**.

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Caption: Integration of spectroscopic data for structural elucidation.

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References

- 1. spectrabase.com [spectrabase.com]
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